3-(3,4-Dihydro-2(1H)-isoquinolinyl)-1-(3-methoxyphenyl)-2,5-pyrrolidinedione 3-(3,4-Dihydro-2(1H)-isoquinolinyl)-1-(3-methoxyphenyl)-2,5-pyrrolidinedione
Brand Name: Vulcanchem
CAS No.: 511515-44-9
VCID: VC0431547
InChI: InChI=1S/C20H20N2O3/c1-25-17-8-4-7-16(11-17)22-19(23)12-18(20(22)24)21-10-9-14-5-2-3-6-15(14)13-21/h2-8,11,18H,9-10,12-13H2,1H3
SMILES: COC1=CC=CC(=C1)N2C(=O)CC(C2=O)N3CCC4=CC=CC=C4C3
Molecular Formula: C20H20N2O3
Molecular Weight: 336.4g/mol

3-(3,4-Dihydro-2(1H)-isoquinolinyl)-1-(3-methoxyphenyl)-2,5-pyrrolidinedione

CAS No.: 511515-44-9

Main Products

VCID: VC0431547

Molecular Formula: C20H20N2O3

Molecular Weight: 336.4g/mol

3-(3,4-Dihydro-2(1H)-isoquinolinyl)-1-(3-methoxyphenyl)-2,5-pyrrolidinedione - 511515-44-9

CAS No. 511515-44-9
Product Name 3-(3,4-Dihydro-2(1H)-isoquinolinyl)-1-(3-methoxyphenyl)-2,5-pyrrolidinedione
Molecular Formula C20H20N2O3
Molecular Weight 336.4g/mol
IUPAC Name 3-(3,4-dihydro-1H-isoquinolin-2-yl)-1-(3-methoxyphenyl)pyrrolidine-2,5-dione
Standard InChI InChI=1S/C20H20N2O3/c1-25-17-8-4-7-16(11-17)22-19(23)12-18(20(22)24)21-10-9-14-5-2-3-6-15(14)13-21/h2-8,11,18H,9-10,12-13H2,1H3
Standard InChIKey VGUXERLXNQCVBC-UHFFFAOYSA-N
SMILES COC1=CC=CC(=C1)N2C(=O)CC(C2=O)N3CCC4=CC=CC=C4C3
Canonical SMILES COC1=CC=CC(=C1)N2C(=O)CC(C2=O)N3CCC4=CC=CC=C4C3
Solubility 50.4 [ug/mL]
PubChem Compound 3695414
Last Modified Nov 11 2021
   refresh captcha

Mass Molarity Calculator

  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g

Molecular Mass Calculator